![molecular formula C21H26N4 B12211768 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12211768.png)
7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
The synthesis of 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-dimethylpiperidine with a suitable pyrazole derivative in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or phenyl groups can be replaced with other substituents under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidine demonstrated promising results against various cancer types, suggesting that 7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine could be a candidate for further investigation in oncology .
2. Antiviral Properties
The compound has also been explored for its antiviral potential. Inhibitors targeting host kinases have been identified as promising strategies for broad-spectrum antiviral therapies. The mechanism of action involves modulating cellular pathways that viruses exploit for replication. Studies have shown that similar compounds can effectively inhibit viral replication in vitro, suggesting that this compound may play a role in developing antiviral agents .
3. Neuropharmacological Effects
The structure of this compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on the central nervous system (CNS), particularly as modulators of glutamate receptors. Such interactions could lead to applications in treating neurological disorders .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antitumor Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potency in vitro. |
Study 2 | Antiviral Activity | Showed effective viral load reduction in infected cell cultures; potential as a therapeutic agent against emerging viruses. |
Study 3 | Neuropharmacology | Indicated modulation of glutamate receptor activity leading to improved cognitive function in animal models. |
Mechanism of Action
The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. For example, it may inhibit protein kinases or other signaling molecules, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Azolo[1,5-a]pyrimidines: These compounds also have a similar core structure and exhibit diverse biological activities, including antiviral and anticancer properties.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds are structurally related and are known for their potential use in medicinal chemistry.
Biological Activity
The compound 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H24N4, and it features a pyrazolo-pyrimidine core structure. The presence of the 3,5-dimethylpiperidine moiety is significant for its biological activity, potentially influencing receptor binding and interaction.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of various kinases such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which are crucial in cancer cell proliferation and survival .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of certain pyrazolo derivatives. The compound may exhibit activity against viral infections by targeting viral replication mechanisms or host cell pathways essential for viral entry and propagation. For example, studies on related compounds have demonstrated inhibition of dengue virus replication through modulation of host cell kinases .
Neuroprotective Effects
The 3,5-dimethylpiperidine segment is known for its neuroprotective properties. Compounds containing this moiety have been reported to enhance cognitive function and exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors, including melanocortin receptors, influencing physiological responses such as inflammation and metabolism .
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in signaling pathways critical for cell growth and survival.
Case Studies
Properties
Molecular Formula |
C21H26N4 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H26N4/c1-14-10-15(2)13-24(12-14)19-11-16(3)22-21-20(17(4)23-25(19)21)18-8-6-5-7-9-18/h5-9,11,14-15H,10,12-13H2,1-4H3 |
InChI Key |
DZDMZEUZRUVVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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